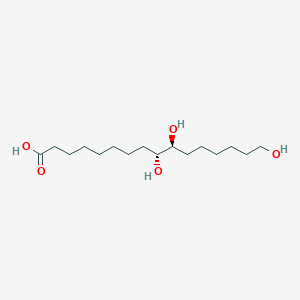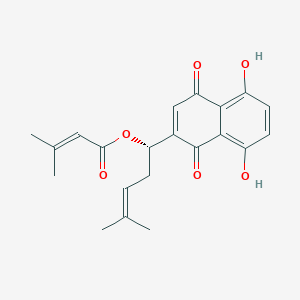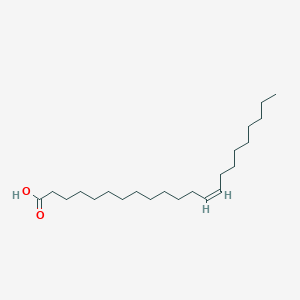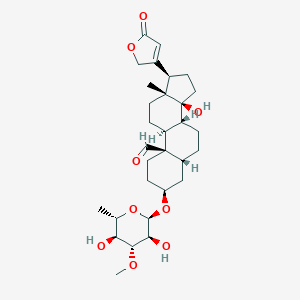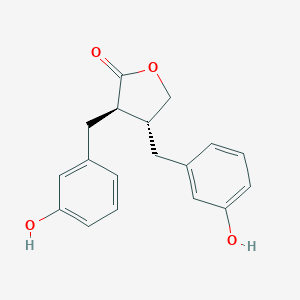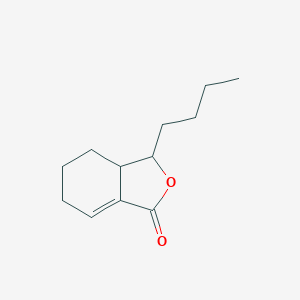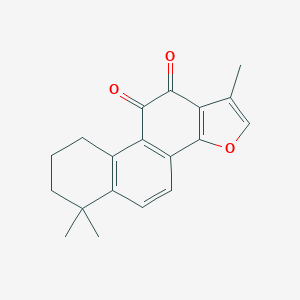
Aflatoxin G1
概要
説明
Aflatoxin G1 is one type of aflatoxins occurring in nature. It is produced by molds, such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are hepatogenic, teratogenic, immunosuppressive, and carcinogenic fungal metabolites found in feeds, nuts, wine-grapes, spices, and other grain crops .
Synthesis Analysis
The principal enzymatic reactions occurring during AFB1 production involve various intermediates in the biosynthesis of AFB1 as well as the genes present in the aflatoxin gene cluster responsible for encoding the enzymes for their synthesis .
Molecular Structure Analysis
The molecular structure of Aflatoxin G1 can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .
Chemical Reactions Analysis
Aflatoxins, including Aflatoxin G1, can be detected and quantified using various methods such as solid phase microextraction coupled with HPLC and a post-column photochemical derivatization to improve the fluorescence of analytes and fluorescence detection .
Physical And Chemical Properties Analysis
Aflatoxin G1 is a type of aflatoxins occurring in nature. It is produced by molds, such as Aspergillus flavus and Aspergillus parasiticus . More detailed physical and chemical properties can be found in various databases and scientific literature .
科学的研究の応用
Food Safety and Crop Contamination
Aflatoxin G1, along with other aflatoxins like B1, B2, and G2, are produced by fungi such as Aspergillus flavus and Aspergillus parasiticus . These aflatoxins contaminate a wide range of food commodities including cereals (maize, sorghum, pearl millet, rice, and wheat), oilseeds (peanut, soybean, sunflower, and cotton), spices (chilies, black pepper, turmeric, coriander, and ginger), nuts (almond, Brazil nut, pistachio, walnut, and coconut), yam and various milk products . This contamination poses a significant threat to food safety and agricultural economy .
Health Impact
Aflatoxin G1, like other aflatoxins, is harmful to both human and animal health due to its carcinogenic nature . It’s produced under favorable conditions like high temperature and moisture, contaminating a large number of food commodities and regional crops during pre and post-harvesting .
Detection Techniques
Early detection of fungal infection plays a key role in the control of aflatoxin contamination . Different methods, including culture, chromatographic techniques, and molecular assays, are used to determine aflatoxin contamination in crops and food products . For instance, the microfluid sensor method is used to detect aflatoxin M1 and B1 .
Management Strategies
To maintain food safety and prevent aflatoxin contamination in food crops, combined approaches of using resistant varieties along with recommended farming practices should be followed . If correct measures are adopted during the crop development phase, aflatoxin contamination can be reduced by a significant level .
Use of Bio-pesticides
The use of bio-pesticides is a common intervention employed in many countries. Atoxigenic strains competitively reduce the burden of toxigenic strains in the field, thereby helping to mitigate this problem .
Research on Aflatoxin Removal
There is ongoing research on the possibility of removing Aflatoxin G1 through DNA embedding . This could provide a new method for aflatoxin removal based on DNA embedding .
作用機序
Target of Action
Aflatoxin G1 (AFG1), a member of the aflatoxin family, is a potent carcinogen that primarily targets the liver . It can also cause DNA damage in alveolar type II (AT-II) cells and induce lung adenocarcinoma . The compound’s primary targets are genomic DNA and other functional macromolecules .
Mode of Action
AFG1 interacts with its targets through both covalent and noncovalent interactions . The reactive form of AFG1, known as aflatoxin-8,9-epoxide, is involved in these interactions . This epoxide form can bind to DNA, causing genotoxicity, and to proteins, disrupting normal cellular functions and inhibiting protein, DNA, and RNA synthesis .
Biochemical Pathways
The biochemical pathways affected by AFG1 involve the formation of a reactive epoxide derivative. This derivative can undergo several pathways:
- Conjugation with glutathione (GSH), catalyzed by Glutathione-S-Transferase (GST), leading to excretion as AFB-marcapturate .
- Enzymatic and non-enzymatic conversion into AFB1-8,9-dihydroxydiol, which can be further converted into the dialdehyde form .
- Binding to other macromolecules like proteins or RNA .
Pharmacokinetics
The liver is the primary organ for the metabolism of AFG1 . Key enzymes such as CYP1A2 and 3A4 in the human liver mediate the activation of AFG1 to produce cytotoxic and DNA-reactive intermediates . The rate of AFG1-8,9-epoxide formation and its conjugation with glutathione are key parameters in interspecies and interindividual differences in sensitivity to the toxic effect of AFG1 .
Result of Action
The molecular and cellular effects of AFG1’s action include genotoxicity, immunotoxicity, and acute intoxication . It can cause DNA damage, leading to mutations and potentially enhancing genotoxicity . The compound can also cause pathological lesions in various organs, including the liver, spleen, lymph node, kidney, uterus, heart, and lungs .
Action Environment
The action, efficacy, and stability of AFG1 are influenced by various environmental factors. These include temperature, humidity, water or heat stress, soil conditions, mechanical injury on food commodity, and insect and rodent infestations . AFG1 is produced by Aspergillus flavus and Aspergillus parasiticus, which can grow over a wide range of temperatures (12 to 48°C), with an optimum for growth at 37°C . The fungus can increase its population even under many stressful conditions .
Safety and Hazards
特性
IUPAC Name |
11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYFDMXXLINPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid | |
| Record name | Aflatoxin G1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aflatoxin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus., In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high., Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively., Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1., Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA. | |
| Record name | AFLATOXIN G1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals ... exhibits green fluorescence | |
CAS RN |
1402-68-2, 1165-39-5 | |
| Record name | Aflatoxins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXIN G1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aflatoxin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 °C, 257 - 259 °C | |
| Record name | AFLATOXIN G1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aflatoxin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Aflatoxin G1 (AFG1), like other aflatoxins, primarily targets DNA. It intercalates between DNA base pairs, particularly favoring B-DNA structures [, ]. This intercalation, while weaker than Aflatoxin B1, can still disrupt DNA replication and transcription [, ]. AFG1 requires metabolic activation to form the reactive 9,10-epoxide, which then forms adducts primarily with the N7 position of guanine [, ]. These adducts can lead to mutations, DNA strand breaks, and ultimately contribute to the development of liver cancer [, ].
A: Yes, AFG1 exposure has been linked to altered metabolic activities in plants. Studies show that AFG1 exposure can reduce chlorophyll content, disrupt protein synthesis, and affect lipid metabolism in various plant species [, ].
A: Yes, studies using human blood lymphocytes have shown that AFG1 can induce apoptosis in a dose- and time-dependent manner [].
ANone: Aflatoxin G1 has a molecular formula of C17H12O7 and a molecular weight of 328.28 g/mol.
A: While both share a coumarin moiety, AFG1 possesses a delta-lactone ring fused to it, while AFB1 has a cyclopentenone ring []. This structural difference contributes to the weaker DNA binding affinity of AFG1 compared to AFB1 [].
A: Research suggests that certain materials can remove AFG1 from solutions. For instance, a study demonstrated that free DNA could efficiently remove AFG1 through intercalation, with a removal efficiency of 93.73% when combined with magnetic beads separation []. Another study showed that a calix[4]arene-functionalized graphene oxide/polydopamine-coated cellulose acetate adsorbent could effectively pre-concentrate AFG1 from corn samples [].
A: No, a study showed that while Prototheca zopfii could effectively remove Kepone from an aqueous solution, it did not bioaccumulate AFG1 [].
A: Yes, temperature significantly influences the production of AFG1 in Aspergillus parasiticus. Cycling temperatures between 35°C and 15°C favored AFG1 production compared to other cycling regimes []. This suggests that the enzymes responsible for AFG1 biosynthesis in A. parasiticus might have different optimal temperatures [].
ANone: Aflatoxin G1 itself is not known to possess catalytic properties. It is a mycotoxin, not a catalyst. Research primarily focuses on its toxicological properties and methods for detection and removal from food and feed.
A: While computational studies specifically focusing on AFG1 are limited within the provided research papers, the use of techniques like NMR to analyze AFG1-DNA interactions suggests the potential application of computational chemistry in understanding its molecular mechanisms [].
A: The presence of a delta-lactone ring in AFG1, as opposed to the cyclopentenone ring in AFB1, makes AFG1 less planar and reduces its DNA binding affinity []. This structural difference also affects the biological activity of their respective epoxides [].
A: Yes, although both AFG1 and AFB1 form guanine N7 adducts, the adducts formed by AFG1 9,10-epoxide are less efficient at inducing various genetic responses compared to those formed by AFB1 8,9-epoxide []. This suggests that structural differences in the adducts themselves contribute to their differing biological activities [].
A: Aflatoxin G1, along with other aflatoxins, is tightly regulated in food and feed worldwide due to its carcinogenic properties. While specific regulations vary between countries and regions, they generally set maximum limits for aflatoxin contamination in various commodities. For instance, the European Commission (EC) has set maximum levels for aflatoxins in different food and feed products [].
A: A toxicokinetic study in broiler chickens showed significant differences in the absorption of AFG1 depending on the route of administration. Oral bioavailability of AFG1 was significantly lower than its intravenous bioavailability, suggesting that absorption from the gastrointestinal tract is incomplete [].
A: In broiler chickens, no phase I or phase II metabolites of AFG1 were detected after either intravenous or oral administration []. This suggests that the compound may be eliminated from the body unchanged or by a pathway not detected in the study.
ANone: Aflatoxin G1 is not a therapeutic agent; therefore, "efficacy" in this context is not applicable. Research focuses on understanding its toxicity and carcinogenicity using both in vitro and in vivo models.
A: Studies have utilized various in vitro systems, including human blood lymphocytes and bacterial systems like Salmonella typhimurium, to investigate the genotoxic and cytotoxic effects of AFG1 [, ]. These systems allow researchers to study the molecular mechanisms of AFG1 toxicity at a cellular level.
A: Yes, rats and broiler chickens have been used as animal models to study AFG1 toxicity [, ]. In rats, chronic exposure to AFG1 through drinking water led to the development of liver and kidney tumors, demonstrating its carcinogenic potential [].
A: While generally considered less toxic than Aflatoxin B1, AFG1 is still a potent carcinogen. Animal studies have shown that chronic exposure to AFG1 can induce liver and kidney tumors [, ].
A: Long-term exposure to even low levels of AFG1 can increase the risk of liver cancer []. This is primarily attributed to its ability to damage DNA and interfere with cellular processes [].
ANone: Aflatoxin G1 is not a drug candidate, so drug delivery and targeting strategies are not applicable. Research primarily focuses on preventing AFG1 formation and reducing exposure.
A: One method to assess chronic human exposure to AFG1 is by measuring the levels of AFG1-lysine adducts in serum albumin []. This biomarker provides an indication of long-term exposure to the toxin.
ANone: Several analytical techniques are used for AFG1 detection and quantification, including:
A: The development of stable isotope dilution analysis (SIDA) using LC-MS/MS has significantly improved the accuracy and reliability of AFG1 quantification in food samples []. This method utilizes isotopically labeled AFG1 standards, allowing for correction of matrix effects and improving measurement precision [].
ANone: The provided research primarily focuses on AFG1 contamination in food and feed and its impact on human health. Information on its environmental impact and degradation pathways is limited within these studies.
ANone: Specific studies on the dissolution and solubility of AFG1 are not included in the provided research papers.
A: Validation of analytical methods for AFG1 quantification is crucial to ensure accuracy and reliability. Studies employing techniques like HPLC-FLD or LC-MS/MS typically report parameters such as linearity, recovery, precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) to demonstrate method validity [, ].
A: Quality control and assurance are paramount in managing AFG1 contamination. This involves implementing measures throughout the food and feed supply chain, from pre-harvest practices to storage and processing, to minimize fungal growth and toxin production. Regular monitoring and analysis of products are essential to ensure compliance with safety regulations [, ].
ANone: Aflatoxin G1 is not a drug and therefore, information regarding drug-transporter interactions is not applicable.
A: While not directly addressed in the provided papers, AFG1 is known to require metabolic activation by cytochrome P450 enzymes, particularly CYP3A enzymes, to exert its toxic effects [, ]. Therefore, studying potential interactions between AFG1 and these enzymes is crucial to understand its metabolism and toxicity.
ANone: The provided research primarily focuses on the toxicological properties of AFG1 and its presence in food and feed. Information on its biocompatibility and biodegradability is limited within these studies.
ANone: Aflatoxin G1 does not have substitutes as it is a naturally occurring mycotoxin. The focus lies on preventing its formation and reducing exposure through various strategies, including:
ANone: As AFG1 is a mycotoxin and not a manufactured product, specific recycling strategies are not applicable. Proper disposal of contaminated materials, according to local regulations, is essential to prevent further contamination and exposure.
ANone: Numerous research institutions, universities, and organizations worldwide are actively involved in AFG1 research. These institutions provide access to advanced equipment, expertise, and resources, including:
A: The discovery of aflatoxins, including AFG1, in the early 1960s marked a significant milestone in mycotoxin research []. Since then, extensive research has been conducted to understand their production, toxicology, and impact on human and animal health. Advancements in analytical techniques, such as HPLC and LC-MS/MS, have enabled more sensitive and accurate detection and quantification of AFG1 in various matrices. Research continues to focus on developing effective strategies to mitigate AFG1 contamination and reduce exposure globally.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




